molecular formula C14H18O2 B12055780 3-(4-Isobutylphenyl)-2-butenoic acid

3-(4-Isobutylphenyl)-2-butenoic acid

Cat. No.: B12055780
M. Wt: 218.29 g/mol
InChI Key: AJTXFXLQDWEDDG-PKNBQFBNSA-N
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Description

3-(4-Isobutylphenyl)-2-butenoic acid is a chemical compound that belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs). It is structurally related to ibuprofen, which is widely used for its analgesic, antipyretic, and anti-inflammatory properties . This compound has garnered interest in various fields of scientific research due to its potential therapeutic applications and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isobutylphenyl)-2-butenoic acid can be achieved through several synthetic routes. One common method involves the isomerization of ibuprofen methyl ester. This process includes a [1,3]-hydrogen shift, which causes an inversion of configuration at the carbon atom . The reaction conditions typically involve the use of hybrid density functional theory to investigate the rearrangement reaction.

Industrial Production Methods

Industrial production of this compound often involves the use of catalytic processes. For example, the Suzuki–Miyaura coupling reaction is widely applied in the industrial synthesis of various organic compounds, including this compound . This reaction utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isobutylphenyl)-2-butenoic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield carboxylic acids, while reduction may yield alcohols.

Comparison with Similar Compounds

Properties

Molecular Formula

C14H18O2

Molecular Weight

218.29 g/mol

IUPAC Name

(E)-3-[4-(2-methylpropyl)phenyl]but-2-enoic acid

InChI

InChI=1S/C14H18O2/c1-10(2)8-12-4-6-13(7-5-12)11(3)9-14(15)16/h4-7,9-10H,8H2,1-3H3,(H,15,16)/b11-9+

InChI Key

AJTXFXLQDWEDDG-PKNBQFBNSA-N

Isomeric SMILES

CC(C)CC1=CC=C(C=C1)/C(=C/C(=O)O)/C

Canonical SMILES

CC(C)CC1=CC=C(C=C1)C(=CC(=O)O)C

Origin of Product

United States

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